molecular formula C9H8BrN3O2 B11850614 3-Bromo-1-ethyl-5-nitro-1H-indazole

3-Bromo-1-ethyl-5-nitro-1H-indazole

Cat. No.: B11850614
M. Wt: 270.08 g/mol
InChI Key: TXZRGSSWSVKPNC-UHFFFAOYSA-N
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Description

3-Bromo-1-ethyl-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine, ethyl, and nitro groups in this compound makes it a valuable intermediate for various chemical reactions and synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-ethyl-5-nitro-1H-indazole typically involves the following steps:

    Bromination: The bromine atom is introduced into the indazole ring using brominating agents like bromine or N-bromosuccinimide (NBS).

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-ethyl-5-nitro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states or introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of 3-amino-1-ethyl-5-nitro-1H-indazole.

    Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.

Scientific Research Applications

3-Bromo-1-ethyl-5-nitro-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Chemical Synthesis: Employed in the development of new synthetic methodologies and the preparation of complex organic molecules.

    Material Science: Explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethyl-5-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The bromine and ethyl groups may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-methyl-5-nitro-1H-indazole: Similar structure with a methyl group instead of an ethyl group.

    5-Bromo-3-nitro-1H-indazole: Lacks the ethyl group, which may affect its reactivity and biological activity.

    1-Ethyl-3-nitro-1H-indazole: Lacks the bromine atom, which may influence its chemical properties and applications.

Uniqueness

3-Bromo-1-ethyl-5-nitro-1H-indazole is unique due to the combination of bromine, ethyl, and nitro groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility in chemical transformations and potential biological activities.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

3-bromo-1-ethyl-5-nitroindazole

InChI

InChI=1S/C9H8BrN3O2/c1-2-12-8-4-3-6(13(14)15)5-7(8)9(10)11-12/h3-5H,2H2,1H3

InChI Key

TXZRGSSWSVKPNC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br

Origin of Product

United States

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